molecular formula C10H17NO2S B2494331 (1S)-(-)-2,10-Camphorsultam CAS No. 108448-77-7; 1932264-98-6; 94594-90-8

(1S)-(-)-2,10-Camphorsultam

Cat. No.: B2494331
CAS No.: 108448-77-7; 1932264-98-6; 94594-90-8
M. Wt: 215.31
InChI Key: DPJYJNYYDJOJNO-NQMVMOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-(-)-2,10-Camphorsultam: is a chiral auxiliary derived from camphor, widely used in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-2,10-Camphorsultam typically involves the reaction of camphor with sulfamide under specific conditions. The process includes:

    Oxidation of Camphor: Camphor is oxidized to camphorquinone.

    Reaction with Sulfamide: Camphorquinone reacts with sulfamide to form the sultam ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (1S)-(-)-2,10-Camphorsultam undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products: The major products formed from these reactions include sulfonic acids, reduced camphorsultam derivatives, and various substituted camphorsultam compounds.

Scientific Research Applications

Chemistry: (1S)-(-)-2,10-Camphorsultam is extensively used in asymmetric synthesis to produce enantiomerically pure compounds. It serves as a chiral auxiliary in various reactions, including Diels-Alder reactions, aldol reactions, and Michael additions.

Biology: In biological research, this compound is used to study enzyme mechanisms and chiral recognition processes. Its ability to induce chirality makes it a valuable tool in understanding stereospecific interactions in biological systems.

Medicine: The compound is used in the synthesis of chiral drugs and pharmaceuticals. Its role in producing enantiomerically pure compounds is crucial for developing medications with specific therapeutic effects and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, flavors, and fragrances. Its ability to induce chirality is leveraged to create products with desired stereochemical properties.

Mechanism of Action

The mechanism of action of (1S)-(-)-2,10-Camphorsultam involves its ability to induce chirality in chemical reactions. The sultam ring structure provides a rigid chiral environment, allowing for the selective formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the sultam and the reacting molecules.

Comparison with Similar Compounds

    (1R)-(+)-2,10-Camphorsultam: The enantiomer of (1S)-(-)-2,10-Camphorsultam, used in similar applications but induces the opposite chirality.

    (1S)-(-)-10-Camphorsulfonic Acid: Another chiral auxiliary derived from camphor, used in asymmetric synthesis.

    (1R)-(+)-10-Camphorsulfonic Acid: The enantiomer of (1S)-(-)-10-Camphorsulfonic Acid.

Uniqueness: this compound is unique due to its specific chiral environment and its ability to induce high enantioselectivity in various chemical reactions. Its rigid structure and the presence of the sultam ring make it particularly effective in asymmetric synthesis compared to other chiral auxiliaries.

Properties

IUPAC Name

(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYJNYYDJOJNO-NQMVMOMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94594-90-8
Record name (-)-10,2-Camphorsultam
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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